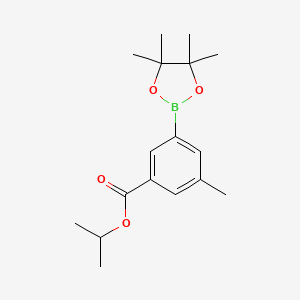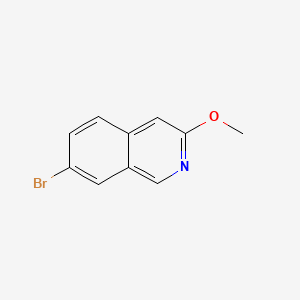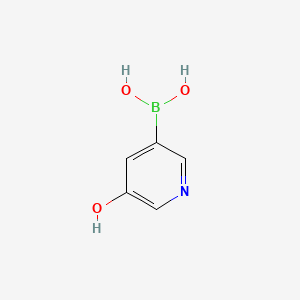
(5-Hydroxypyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Hydroxypyridin-3-yl)boronic acid” is a heterocyclic compound . It has a molecular weight of 138.92 . It is a solid substance that is stored at -20°C . It has been used in the synthesis of non-nucleoside inhibitors of hepatitis C virus (HCV) RNA-dependent RNA polymerase nonstructural protein 5B (NS5B) and mammalian target of rapamycin (mTOR) inhibitors .
Molecular Structure Analysis
The InChI code for “(5-Hydroxypyridin-3-yl)boronic acid” is1S/C5H6BNO3/c8-5-1-4 (6 (9)10)2-7-3-5/h1-3,8-10H . This indicates the molecular structure of the compound. Chemical Reactions Analysis
Boron-catalysed amidation reactions have been studied in detail . The generally accepted monoacyloxyboron mechanism of boron-catalysed direct amidation is brought into question in this study, and new alternatives are proposed .Physical And Chemical Properties Analysis
“(5-Hydroxypyridin-3-yl)boronic acid” has a boiling point of 530.5±60.0 C at 760 mmHg . It is a solid substance that is stored at -20°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization
(5-Hydroxypyridin-3-yl)boronic acid and its derivatives are valuable intermediates in organic synthesis. They are used in the Suzuki cross-coupling reactions to create diverse pyridine libraries, contributing significantly to the development of new compounds in pharmaceuticals and materials science. The synthesis involves regioselective halogen-metal exchange and subsequent quenching with triisopropylborate, ensuring the production of single regioisomeric boronic acid or ester products (Bouillon et al., 2003), (Bouillon et al., 2002).
Electrophilic Activation in Water
Boronic acid derivatives are recognized for their role in electrophilic activation of unprotected maltols, which is crucial in the synthesis of metal-chelating pharmacophores like 3,4-Hydroxypyridinone (3,4-HOPO). The reaction utilizes reversible covalent bonds between boronic acid and hydroxyl/carbonyl groups and proceeds efficiently in water, highlighting the potential of these derivatives in green chemistry and pharmaceutical production on large scales (Ke et al., 2022).
Catalytic Applications
Boronic acid's inherent catalytic property is leveraged in aza-Michael additions, leading to the creation of densely functionalized cyclohexanes. This reaction, when catalyzed by chiral boronic acids like 3-borono-BINOL, achieves high enantioselectivity, paving the way for the synthesis of complex organic molecules with defined chirality and functional groups (Hashimoto et al., 2015), (Hall, 2019).
Interaction Studies and Molecular Recognition
Boronic acids are known for their ability to form reversible covalent bonds with diols, leading to their use in molecular recognition and sensor design. Studies on boronic acid derivatives like 2-methoxypyridin-3-yl-3-boronic acid have provided insights into their fluorescent properties, which are crucial for the development of new sensors and diagnostic tools (Melavanki, 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-hydroxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO3/c8-5-1-4(6(9)10)2-7-3-5/h1-3,8-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIJJCLRXUCETJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718331 |
Source


|
| Record name | (5-Hydroxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Hydroxypyridin-3-yl)boronic acid | |
CAS RN |
1208308-11-5 |
Source


|
| Record name | (5-Hydroxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

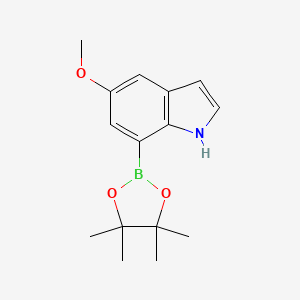
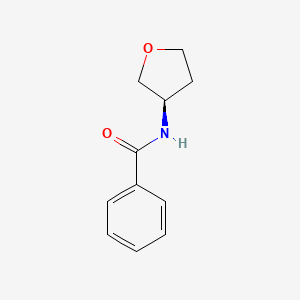
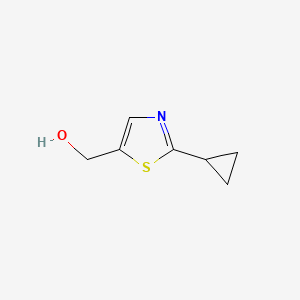
![3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B596492.png)
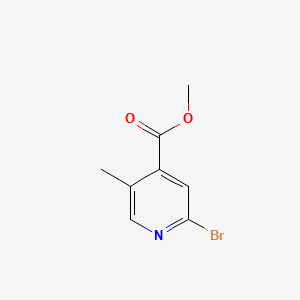

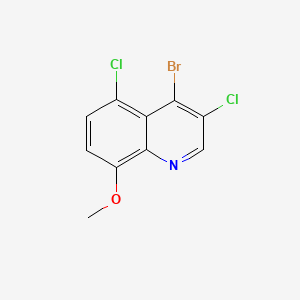
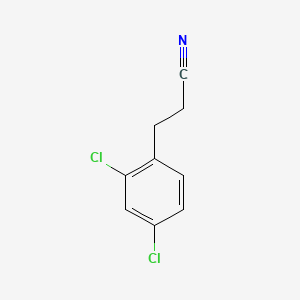
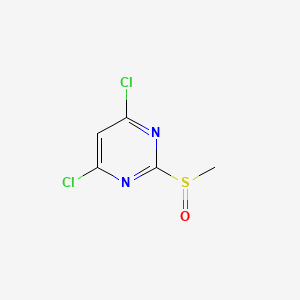

![ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B596505.png)
![1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B596509.png)
